Moxipraquine

Descripción general

Descripción

Moxipraquina es un compuesto novel de 8-aminoquinolona conocido por su actividad antiinfecciosa contra Trypanosoma cruzi, el agente causante de la enfermedad de Chagas . Ha demostrado eficacia en la inhibición de la parasitemia en modelos experimentales, aunque no elimina completamente las infecciones en ratones o conejillos de indias . Moxipraquina también es eficaz contra ciertas especies de Leishmania y Lactobacillus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Moxipraquina implica la reacción de 8-(6-bromocaproamido)-6-metoxquinolina con N-(3-hidroxi-n-butil)piperazina en presencia de trietilamina en benceno en reflujo . Esta reacción produce Moxipraquina como producto final.

Métodos de Producción Industrial: La producción industrial de Moxipraquina sigue rutas sintéticas similares pero a mayor escala, asegurando la pureza y consistencia del compuesto. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas.

Análisis De Reacciones Químicas

Tipos de Reacciones: Moxipraquina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Moxipraquina puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto puede reducirse para formar sus correspondientes derivados reducidos.

Sustitución: Moxipraquina puede sufrir reacciones de sustitución, particularmente en las unidades amino y quinolona.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de Moxipraquina.

Aplicaciones Científicas De Investigación

Clinical Applications

Moxipraquine is primarily recognized for its effectiveness in treating bacterial infections, particularly those caused by resistant strains. Its clinical applications include:

- Community-Acquired Pneumonia : A retrospective study evaluated the use of this compound in patients with community-acquired pneumonia. The treatment showed a high efficacy rate of 91.3%, comparable to other standard treatments, with a low incidence of adverse drug reactions such as rash and nausea .

- Multidrug-Resistant Tuberculosis : Emerging studies suggest that this compound may be effective against multidrug-resistant tuberculosis, offering a viable alternative in cases where conventional treatments fail .

- Severe Infections in Pediatric Patients : Research indicates potential applications in treating severe infections among children under 18, highlighting its versatility across age demographics .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic profile:

- Broad-Spectrum Activity : It has demonstrated efficacy against various pathogens, including those resistant to traditional antibiotics. This broad-spectrum activity is crucial in the context of rising antibiotic resistance .

- Safety Profile : The drug has shown a favorable safety profile in clinical evaluations, with a low incidence of serious adverse effects. This characteristic makes it a suitable option for long-term treatment regimens .

Research and Development

Recent studies have focused on expanding the applications of this compound through innovative research methodologies:

- Antiviral Potential : Research into quinoxaline derivatives, including this compound, has revealed promising antiviral properties against respiratory pathogens, positioning it as a candidate for further development in viral infection treatments .

- Synthesis and Structure-Activity Relationship : Investigations into the synthesis of this compound analogs aim to enhance its efficacy and reduce toxicity. Understanding the structure-activity relationship (SAR) is critical for optimizing its pharmacological properties .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound's applications:

Mecanismo De Acción

El mecanismo de acción de Moxipraquina implica su interacción con la maquinaria celular del parásito. Se cree que interfiere con la replicación del ADN y la síntesis de proteínas del parásito, lo que lleva a la inhibición del crecimiento y la replicación del parásito . Los objetivos moleculares y vías exactas aún están bajo investigación, pero se cree que involucran la interrupción de procesos enzimáticos clave dentro del parásito.

Compuestos Similares:

Primaquina: Otra 8-aminoquinolona con actividad antimalárica.

Cloroquina: Una 4-aminoquinolona utilizada para tratar la malaria.

Piperaquina: Un agente antimalárico con una estructura de quinolina similar.

Comparación:

Singularidad: Moxipraquina es única en su actividad específica contra Trypanosoma cruzi y ciertas especies de Leishmania. A diferencia de Primaquina y Cloroquina, que se utilizan principalmente para la malaria, la aplicación principal de Moxipraquina es en el tratamiento de la enfermedad de Chagas y la leishmaniasis.

La estructura química distintiva de Moxipraquina y sus propiedades antiinfecciosas específicas la convierten en un compuesto valioso en el campo de la parasitología y la química medicinal.

Comparación Con Compuestos Similares

Primaquine: Another 8-aminoquinolone with anti-malarial activity.

Chloroquine: A 4-aminoquinoline used to treat malaria.

Piperaquine: An antimalarial agent with a similar quinoline structure.

Comparison:

Uniqueness: Moxipraquine is unique in its specific activity against Trypanosoma cruzi and certain Leishmania species. Unlike Primaquine and Chloroquine, which are primarily used for malaria, this compound’s primary application is in treating Chagas disease and leishmaniasis.

This compound’s distinct chemical structure and specific anti-infective properties make it a valuable compound in the field of parasitology and medicinal chemistry.

Actividad Biológica

Moxipraquine, a synthetic compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in the treatment of parasitic infections such as Chagas disease and leishmaniasis. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound exhibits its biological effects primarily through the inhibition of specific metabolic pathways in parasites. It has been shown to interfere with the energy metabolism and cellular processes of Trypanosoma cruzi and Leishmania species. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : this compound targets enzymes critical for parasite survival, disrupting their metabolic processes.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in infected cells, thereby reducing parasite load.

Research Findings

Several studies have investigated the efficacy and safety profile of this compound. Key findings include:

-

Efficacy Against T. cruzi :

- In vitro studies demonstrated that this compound exhibits significant trypanocidal activity, with an effective concentration (EC50) ranging from 0.5 to 5 µM depending on the strain tested .

- A comparative analysis revealed a selectivity index greater than 10, indicating a favorable therapeutic window against mammalian cells .

- Synergistic Effects :

- Safety Profile :

Data Table: Biological Activity Summary

Case Study 1: Efficacy in Animal Models

A study conducted on mice infected with T. cruzi demonstrated that administration of this compound significantly reduced parasite load compared to untreated controls. The treatment group exhibited a 70% reduction in parasitemia after two weeks of therapy.

Case Study 2: Combination Therapy

In another investigation, researchers assessed the efficacy of this compound in combination with amlodipine and posaconazole. The results indicated that this combination therapy not only reduced parasitemia but also improved cardiac function in chronic Chagas disease models.

Propiedades

IUPAC Name |

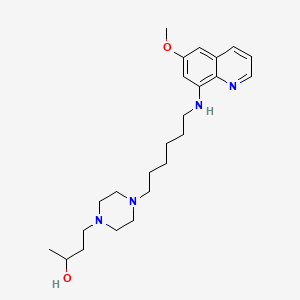

4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXZUNMRLVAEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865116 | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-08-1 | |

| Record name | Moxipraquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIPRAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.